2-Bromobenzo[d]oxazole-7-carbaldehyde
Description
Properties
Molecular Formula |
C8H4BrNO2 |
|---|---|
Molecular Weight |
226.03 g/mol |
IUPAC Name |
2-bromo-1,3-benzoxazole-7-carbaldehyde |
InChI |
InChI=1S/C8H4BrNO2/c9-8-10-6-3-1-2-5(4-11)7(6)12-8/h1-4H |
InChI Key |
IUEXRNVUYKJKCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)Br)C=O |
Origin of Product |
United States |
Preparation Methods
Bromination of Benzo[d]oxazole-7-carbaldehyde
This method starts with benzo[d]oxazole-7-carbaldehyde as the substrate, which is selectively brominated at the 2-position using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in an inert solvent.
-
- Solvent: Inert solvents like dichloromethane or chloroform
- Brominating agent: Br2 or NBS
- Temperature: Typically 0–25 °C to avoid over-bromination
- Time: 1–3 hours depending on reagent and scale
Mechanism:
Electrophilic aromatic substitution occurs preferentially at the 2-position of the benzoxazole ring due to electronic and steric factors.-
- Direct and straightforward
- High regioselectivity for 2-position bromination
-
- Requires careful control to prevent polybromination
- Handling of bromine requires safety precautions
Formylation of 2-Bromobenzo[d]oxazole
Alternatively, 2-bromobenzo[d]oxazole can be synthesized first, followed by selective formylation at the 7-position.
-
- Vilsmeier-Haack reaction using POCl3 and DMF
- Directed ortho-metalation followed by quenching with DMF
-
- Temperature: 0–50 °C
- Solvent: DMF or dichloromethane
- Time: 2–6 hours
-
- Allows introduction of aldehyde after bromination
- Can be more selective for the 7-position
-
- Requires handling of corrosive reagents
- Metalation steps may require inert atmosphere
One-Pot or Catalytic Methods
Recent advances include solvent-free and catalytic methods for benzo[d]oxazole derivatives synthesis, which can be adapted for 2-bromobenzo[d]oxazole-7-carbaldehyde:
Use of amino glucose-functionalized silica-coated NiFe2O4 nanoparticles as catalysts under solvent-free conditions at room temperature has been reported for benzo[d]oxazole synthesis from aldehydes and 1,2-aminophenol derivatives, which could be adapted for brominated substrates.
Van Leusen oxazole synthesis using TosMIC (tosylmethyl isocyanide) with aldehydes is a versatile method for oxazole ring construction, which can be combined with bromination steps for target compound synthesis.
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Bromination | Benzo[d]oxazole-7-carbaldehyde | Br2 or NBS, inert solvent, 0–25 °C | 70–85 | Simple, regioselective | Risk of polybromination |
| Formylation of 2-Bromobenzo[d]oxazole | 2-Bromobenzo[d]oxazole | Vilsmeier-Haack (POCl3/DMF), 0–50 °C | 65–80 | Selective aldehyde introduction | Requires corrosive reagents |
| Catalytic Solvent-Free Synthesis | 4-Bromobenzaldehyde + 1,2-aminophenol | NiFe2O4@SiO2@aminoglucose catalyst, RT | Up to 98 | Green, solvent-free, high yield | Catalyst preparation complexity |
| Van Leusen Oxazole Synthesis | Aldehydes + TosMIC | K2CO3, MeOH reflux | 70–90 | Versatile, mild conditions | Multi-step, requires TosMIC |
Fekri et al. demonstrated a highly efficient solvent-free synthesis of benzo[d]oxazoles using amino glucose-functionalized silica-coated NiFe2O4 nanoparticles as catalysts, achieving yields up to 98% at room temperature within minutes. This method is environmentally friendly and avoids hazardous solvents.
Bromination methods using NBS have been shown to selectively brominate benzoxazole derivatives at the 2-position with minimal side reactions, providing a clean route to 2-bromobenzo[d]oxazole intermediates.
The van Leusen reaction, involving TosMIC and aldehydes, is a robust method for oxazole ring formation and can be combined with subsequent bromination or formylation steps to access 2-bromobenzo[d]oxazole-7-carbaldehyde.
Classical formylation via Vilsmeier-Haack reaction remains a reliable method for introducing the aldehyde group at the 7-position after bromination, with good regioselectivity and moderate to high yields.
The preparation of 2-bromobenzo[d]oxazole-7-carbaldehyde is achievable through multiple synthetic routes, each with distinct advantages:
Direct bromination of benzo[d]oxazole-7-carbaldehyde is straightforward but requires careful control.
Formylation of 2-bromobenzo[d]oxazole offers selective aldehyde introduction.
Catalytic and solvent-free methods provide greener alternatives with high efficiency.
The van Leusen oxazole synthesis is a versatile approach for constructing the oxazole core with subsequent functionalization.
Selection of the method depends on available starting materials, desired scale, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzo[d]oxazole-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions
Major Products Formed
Oxidation: 2-Bromobenzo[d]oxazole-7-carboxylic acid
Reduction: 2-Bromobenzo[d]oxazole-7-methanol
Substitution: Various substituted benzo[d]oxazole derivatives depending on the nucleophile used
Scientific Research Applications
2-Bromobenzo[d]oxazole-7-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromobenzo[d]oxazole-7-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and aldehyde group play crucial roles in its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and physicochemical differences between 2-Bromobenzo[d]oxazole-7-carbaldehyde and its analogs:
Physicochemical Properties
- Polarity: The aldehyde group in the target compound enhances polarity compared to methyl or thiol derivatives, improving solubility in polar solvents like DMSO or methanol.
- Molecular Weight: The bromine and aldehyde substituents increase molecular weight (~225.9) relative to non-brominated analogs (e.g., 163.13 for benzo[d]oxazole-7-carbaldehyde) .
- Acidity : The thiol analog (pKa ~10) is significantly more acidic than the aldehyde or methyl derivatives, influencing its behavior in basic conditions .
Research Implications
The unique combination of bromine and aldehyde groups in 2-Bromobenzo[d]oxazole-7-carbaldehyde positions it as a versatile intermediate in pharmaceutical synthesis. For example:
- Drug Development : Bromine facilitates aryl-aryl coupling for constructing complex scaffolds, while the aldehyde enables conjugation with amines or hydrazines.
- Material Science : The electron-withdrawing aldehyde may enhance charge transport properties in organic semiconductors.
Q & A
Basic Research Questions
Q. What are the key safety protocols for handling 2-Bromobenzo[d]oxazole-7-carbaldehyde in laboratory settings?
- Methodological Answer :
- Eye/Skin Exposure : Immediately flush eyes with water for 10–15 minutes and wash skin with soap and water for ≥15 minutes. Remove contaminated clothing and seek medical attention .
- Ingestion : Rinse mouth with water (if conscious) and consult a physician.
- General Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Toxicity data for this compound is limited, so assume high reactivity due to the bromine and aldehyde functional groups .
Q. How can researchers synthesize 2-Bromobenzo[d]oxazole-7-carbaldehyde?
- Methodological Answer :
- Step 1 : Start with benzo[d]oxazole-7-carbaldehyde (precursor). Brominate the oxazole ring at the 2-position using a brominating agent (e.g., NBS or Br₂ in a controlled environment).
- Step 2 : Optimize reaction conditions (e.g., DMF as solvent, 0–5°C to minimize side reactions).
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterize via -NMR and LC-MS .
- Yield Considerations : Similar brominated aldehydes (e.g., 3-bromobenzaldehyde) show yields >80% under optimized conditions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the aldehyde proton (~9.8–10.0 ppm) and bromine-induced deshielding effects on adjacent protons.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H]⁺ ≈ 228.97 for C₈H₅BrNO₂).
- IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of 2-Bromobenzo[d]oxazole-7-carbaldehyde?
- Methodological Answer :
- DFT Calculations : Model bromination energetics and regioselectivity using Gaussian or ORCA software. Compare activation barriers for 2- vs. 4-bromination.
- Docking Studies : If targeting biological activity (e.g., enzyme inhibition), use AutoDock Vina to predict binding affinities of derivatives.
- Data Validation : Cross-reference computational results with experimental NMR/X-ray crystallography data to resolve discrepancies .
Q. What strategies address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Case Example : If -NMR shows unexpected splitting, consider dynamic effects (e.g., hindered rotation of the aldehyde group) or impurities.
- Resolution :
Repeat synthesis with stricter temperature control.
Use 2D NMR (COSY, HSQC) to assign overlapping signals.
Compare with literature data for analogous compounds (e.g., 3-bromobenzaldehyde’s NMR shifts ).
- Statistical Tools : Apply principal component analysis (PCA) to batch data and identify outlier reactions .
Q. How does the electronic nature of the bromine substituent influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Mechanistic Insight : Bromine’s electron-withdrawing effect activates the oxazole ring for Suzuki-Miyaura coupling.
- Experimental Design :
Test Pd(PPh₃)₄ or XPhos Pd G3 catalysts with aryl boronic acids.
Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1).
Optimize base (e.g., K₂CO₃ vs. Cs₂CO₃) and solvent (toluene vs. dioxane).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
